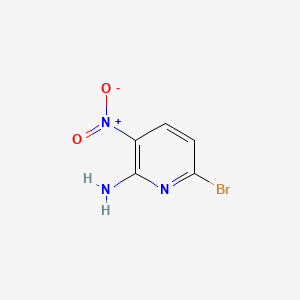
1-(3-Azidophenyl)ethanon
Übersicht
Beschreibung
Ethanone, 1-(3-azidophenyl)-, is a type of organic compound that is formed by a reaction between an aldehyde and an amine. It is a colorless liquid with a sweet smell, and it is a common building block for the synthesis of pharmaceuticals and other organic compounds. It is also used in the production of a variety of products such as dyes, plastics, and pesticides.
Wissenschaftliche Forschungsanwendungen
Synthese von heterocyclischen Verbindungen
1-(3-Azidophenyl)ethanon: wird bei der Synthese von 1,2,3-Triazol-Derivaten verwendet. Diese Derivate sind eine bedeutende Klasse von Heterocyclen aufgrund ihrer breiten Palette an biologischen Aktivitäten, darunter antimikrobielle, krebshemmende, krampflösende und schmerzstillende Eigenschaften . Die Verbindung dient als Vorläufer im Cyclisierungsprozess mit verschiedenen aktiven Methylenverbindungen, was zur Bildung verschiedener substituierter 1,2,3-Triazole führt.
Asymmetrische Synthese von Pactamycin
Im Bereich der pharmazeutischen Chemie wurde This compound als Ausgangsmaterial für die totale asymmetrische Synthese von Pactamycin, einem Antibiotikum mit Antitumoraktivität, verwendet . Diese Anwendung unterstreicht die Rolle der Verbindung bei der Entwicklung komplexer Moleküle mit signifikantem therapeutischem Potenzial.
Synthese von Curcumin-Mimics
Die Verbindung ist auch an der Synthese von Curcumin-Mimics mit substituierten Sulfonylgruppen beteiligt . Diese Mimics haben potenzielle Anwendungen in der medizinischen Chemie, insbesondere bei der Entwicklung von Molekülen mit entzündungshemmenden und antioxidativen Eigenschaften.
Antagonisten an humanen A2B-Adenosinrezeptoren
This compound: wird bei der Synthese von selektiven Antagonisten an humanen A2B-Adenosinrezeptoren verwendet . Diese Rezeptoren sind an verschiedenen physiologischen Prozessen beteiligt, und Antagonisten können bei der Behandlung von Erkrankungen wie Asthma, Ischämie und Schmerzen hilfreich sein.
Antibakterielle Mittel
Die Verbindung hat potenzielle antibakterielle Eigenschaften gezeigt, die bei der Entwicklung neuer antibakterieller Mittel genutzt werden könnten . Diese Anwendung ist besonders relevant angesichts der zunehmenden Besorgnis über Antibiotikaresistenz.
HIV-1-Integrase-Inhibitoren
Eine weitere bedeutende Anwendung ist die Synthese von HIV-1-Integrase-Inhibitoren . Diese Inhibitoren sind entscheidend für die Behandlung von HIV/AIDS, da sie die Integration des viralen Genoms in die Wirts-DNA verhindern und so die Replikation des Virus blockieren.
Wirkmechanismus
While the specific mechanism of action for Ethanone, 1-(3-azidophenyl)- is not available, it’s known that azides are widely used in various fields of chemistry, such as drug discovery, material science, and bioconjugation.
Zukünftige Richtungen
Ethanone, 1-(3-azidophenyl)- and its related compounds have potential applications in various fields of chemistry. For instance, a series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and evaluated for their carbonic anhydrase-II enzyme inhibitory activity . This suggests potential future directions in pharmaceutical applications.
Eigenschaften
IUPAC Name |
1-(3-azidophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-6(12)7-3-2-4-8(5-7)10-11-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANPLRJJHYSJSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40478885 | |
| Record name | Ethanone, 1-(3-azidophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40478885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70334-60-0 | |
| Record name | 1-(3-Azidophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70334-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(3-azidophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40478885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-azidophenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(6-Bromo-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B1280772.png)
![N-[3-(4-Aminophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1280778.png)








